molecular formula C10H16N2O2 B8614011 ethyl 1-isopropyl-5-methyl-1H-pyrazole-4-carboxylate

ethyl 1-isopropyl-5-methyl-1H-pyrazole-4-carboxylate

Cat. No. B8614011
M. Wt: 196.25 g/mol
InChI Key: NNAIQLPOXSKAPN-UHFFFAOYSA-N
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Patent
US08143293B2

Procedure details

In a procedure analogous to Example B6, ethyl 1-isopropyl-5-methyl-1H-pyrazole-4-carboxylate (537 mg, 2.74 mmol) and lithium hydroxide (459 mg, 10.95 mmol) were combined to give 1-isopropyl-5-methyl-1H-pyrazole-4-carboxylic acid (32 mg, 70% yield) as an off white solid. MS (ESI) m/z: 169.0 (M+H+).
Quantity
537 mg
Type
reactant
Reaction Step One
Quantity
459 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([N:4]1[C:8]([CH3:9])=[C:7]([C:10]([O:12]CC)=[O:11])[CH:6]=[N:5]1)([CH3:3])[CH3:2].[OH-].[Li+]>>[CH:1]([N:4]1[C:8]([CH3:9])=[C:7]([C:10]([OH:12])=[O:11])[CH:6]=[N:5]1)([CH3:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
537 mg
Type
reactant
Smiles
C(C)(C)N1N=CC(=C1C)C(=O)OCC
Step Two
Name
Quantity
459 mg
Type
reactant
Smiles
[OH-].[Li+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)N1N=CC(=C1C)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 32 mg
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 6.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.